REACTION_SMILES
|
[CH2:35]([N:36]=[C:37]=[N:38][CH2:39][CH2:40][CH2:41][N:42]([CH3:43])[CH3:44])[CH3:45].[CH3:1][C:2]1([CH3:22])[CH2:3][CH2:4][c:5]2[c:6](-[c:11]3[nH:12][c:13]4[cH:14][c:15]([NH:20][CH3:21])[cH:16][cH:17][c:18]4[cH:19]3)[n:7][nH:8][c:9]2[CH2:10]1.[CH:46]([Cl:47])([Cl:48])[Cl:49].[ClH:34].[O:23]1[CH2:24][CH2:25][N:26]([CH:29]([C:30](=[O:31])[OH:32])[CH3:33])[CH2:27][CH2:28]1.[OH2:56].[cH:50]1[cH:51][cH:52][n:53][cH:54][cH:55]1>>[CH3:1][C:2]1([CH3:22])[CH2:3][CH2:4][c:5]2[c:6](-[c:11]3[nH:12][c:13]4[cH:14][c:15]([N:20]([CH3:21])[C:30]([CH:29]([N:26]5[CH2:25][CH2:24][O:23][CH2:28][CH2:27]5)[CH3:33])=[O:32])[cH:16][cH:17][c:18]4[cH:19]3)[n:7][nH:8][c:9]2[CH2:10]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCN=C=NCCCN(C)C
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Name
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CNc1ccc2cc(-c3n[nH]c4c3CCC(C)(C)C4)[nH]c2c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CNc1ccc2cc(-c3n[nH]c4c3CCC(C)(C)C4)[nH]c2c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)N1CCOCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)N(C)c1ccc2cc(-c3n[nH]c4c3CCC(C)(C)C4)[nH]c2c1)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:35]([N:36]=[C:37]=[N:38][CH2:39][CH2:40][CH2:41][N:42]([CH3:43])[CH3:44])[CH3:45].[CH3:1][C:2]1([CH3:22])[CH2:3][CH2:4][c:5]2[c:6](-[c:11]3[nH:12][c:13]4[cH:14][c:15]([NH:20][CH3:21])[cH:16][cH:17][c:18]4[cH:19]3)[n:7][nH:8][c:9]2[CH2:10]1.[CH:46]([Cl:47])([Cl:48])[Cl:49].[ClH:34].[O:23]1[CH2:24][CH2:25][N:26]([CH:29]([C:30](=[O:31])[OH:32])[CH3:33])[CH2:27][CH2:28]1.[OH2:56].[cH:50]1[cH:51][cH:52][n:53][cH:54][cH:55]1>>[CH3:1][C:2]1([CH3:22])[CH2:3][CH2:4][c:5]2[c:6](-[c:11]3[nH:12][c:13]4[cH:14][c:15]([N:20]([CH3:21])[C:30]([CH:29]([N:26]5[CH2:25][CH2:24][O:23][CH2:28][CH2:27]5)[CH3:33])=[O:32])[cH:16][cH:17][c:18]4[cH:19]3)[n:7][nH:8][c:9]2[CH2:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
CNc1ccc2cc(-c3n[nH]c4c3CCC(C)(C)C4)[nH]c2c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CNc1ccc2cc(-c3n[nH]c4c3CCC(C)(C)C4)[nH]c2c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)N1CCOCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)N(C)c1ccc2cc(-c3n[nH]c4c3CCC(C)(C)C4)[nH]c2c1)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |